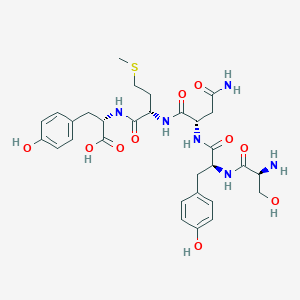
2,5-Didecylbenzene-1,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Didecylbenzene-1,4-dicarbaldehyde: is an organic compound with the molecular formula C28H44O2 It is a derivative of benzene, featuring two decyl groups attached to the benzene ring at positions 2 and 5, and two formyl groups at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Didecylbenzene-1,4-dicarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with benzene as the core structure.
Alkylation: The benzene ring undergoes Friedel-Crafts alkylation with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the decyl groups at positions 2 and 5.
Formylation: The resulting 2,5-didecylbenzene is then subjected to a Vilsmeier-Haack reaction, where it reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl groups at positions 1 and 4.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,5-Didecylbenzene-1,4-dicarbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous conditions.
Major Products:
Oxidation: 2,5-Didecylterephthalic acid.
Reduction: 2,5-Didecylbenzene-1,4-dimethanol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: 2,5-Didecylbenzene-1,4-dicarbaldehyde serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Biology and Medicine:
Bioconjugation: The aldehyde groups can be used to form Schiff bases with amines, facilitating the conjugation of biomolecules for various applications.
Drug Development: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry:
Dyes and Pigments: The compound can be used as a precursor in the synthesis of dyes and pigments.
Photovoltaics: Potential application in the development of organic photovoltaic materials.
Mechanism of Action
The mechanism of action of 2,5-Didecylbenzene-1,4-dicarbaldehyde primarily involves its aldehyde groups, which can participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species. For example, in bioconjugation, the aldehyde groups react with amines to form Schiff bases, which can then undergo further transformations.
Comparison with Similar Compounds
2,5-Dimethoxybenzene-1,4-dicarbaldehyde: Similar structure but with methoxy groups instead of decyl groups.
2,5-Dibutoxybenzene-1,4-dicarbaldehyde: Similar structure but with butoxy groups instead of decyl groups.
2,5-Dimethylbenzene-1,4-dicarbaldehyde: Similar structure but with methyl groups instead of decyl groups.
Uniqueness:
Hydrophobicity: The long decyl chains in 2,5-Didecylbenzene-1,4-dicarbaldehyde impart significant hydrophobicity, making it suitable for applications in non-polar environments.
Steric Effects: The bulky decyl groups can influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
CAS No. |
200714-01-8 |
|---|---|
Molecular Formula |
C28H46O2 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
2,5-didecylterephthalaldehyde |
InChI |
InChI=1S/C28H46O2/c1-3-5-7-9-11-13-15-17-19-25-21-28(24-30)26(22-27(25)23-29)20-18-16-14-12-10-8-6-4-2/h21-24H,3-20H2,1-2H3 |
InChI Key |
KLUHUQKTSHAYQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=C(C=C1C=O)CCCCCCCCCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)
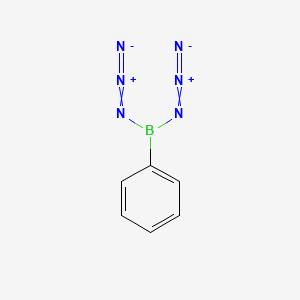

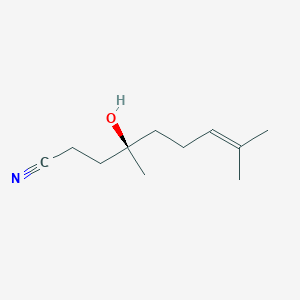

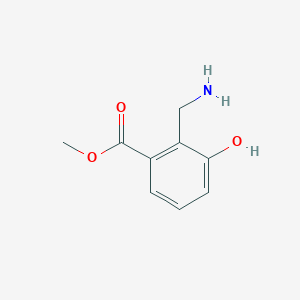
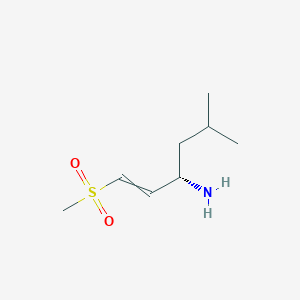
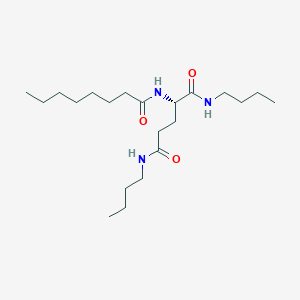
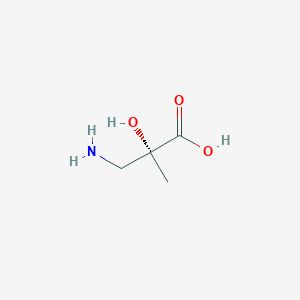
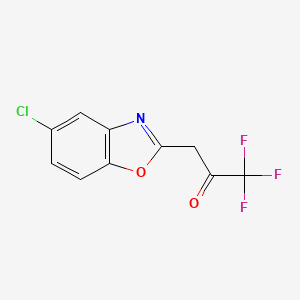

![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)
